molecular formula C8H12O B12048237 Bicyclo[2,2,1]heptane-2-carboxaldehyde

Bicyclo[2,2,1]heptane-2-carboxaldehyde

Cat. No.: B12048237
M. Wt: 124.18 g/mol
InChI Key: UAQYREPFSVCDHT-KVARREAHSA-N
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Description

Bicyclo[2,2,1]heptane-2-carboxaldehyde, also known as norbornane-2-carboxaldehyde, is an organic compound with a unique bicyclic structure. This compound is a derivative of norbornane, a saturated hydrocarbon with a bridged bicyclic structure. The presence of the carboxaldehyde group at the 2-position of the bicyclo[2,2,1]heptane skeleton imparts distinct chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2,2,1]heptane-2-carboxaldehyde can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the bicyclic structure. Subsequent oxidation of the resulting product yields the carboxaldehyde derivative .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of organocatalysts in formal [4+2] cycloaddition reactions has been reported to produce bicyclo[2,2,1]heptane derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2,2,1]heptane-2-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: Bicyclo[2,2,1]heptane-2-carboxylic acid.

    Reduction: Bicyclo[2,2,1]heptane-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[2,2,1]heptane-2-carboxaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2,2,1]heptane-2-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The bicyclic structure imparts rigidity and unique spatial orientation, influencing its interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the carboxaldehyde group, which imparts distinct chemical reactivity and potential biological activity. Its rigid bicyclic structure also contributes to its unique properties and applications.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(1S,4R)-bicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2/t6-,7+,8?/m1/s1

InChI Key

UAQYREPFSVCDHT-KVARREAHSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC2C=O

Canonical SMILES

C1CC2CC1CC2C=O

Origin of Product

United States

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